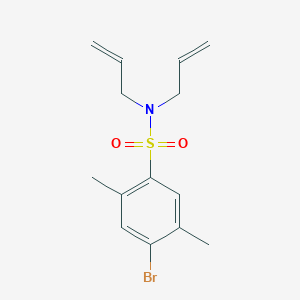
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromosulfalein and is a sulfonamide derivative that has a bromine atom and two prop-2-enyl groups attached to its benzene ring.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is not well understood. However, it is believed that the compound binds to copper ions through its sulfonamide and prop-2-enyl groups. The resulting complex is then able to emit fluorescence upon excitation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has no significant effect on cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is its selectivity for copper ions. This property makes it a useful tool for the detection of copper ions in complex biological and environmental samples. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the modification of the compound to improve its solubility and other properties for use in various applications. Additionally, further studies are needed to understand the mechanism of action and potential biological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with propargylamine in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group by the propargylamine, followed by the addition of a second propargylamine molecule to the sulfonyl group. The resulting compound is then brominated using bromine in the presence of a catalyst to yield this compound.
Applications De Recherche Scientifique
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence upon excitation. This property makes it a promising candidate for use in environmental monitoring and biomedical imaging.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-5-7-16(8-6-2)19(17,18)14-10-11(3)13(15)9-12(14)4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVFZVCNDRVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

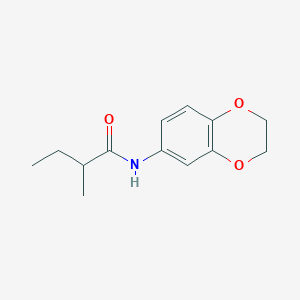
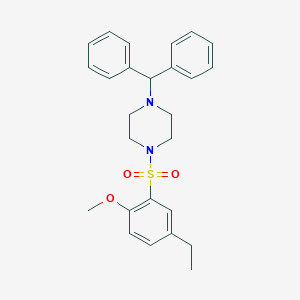

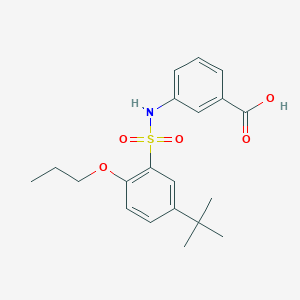
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
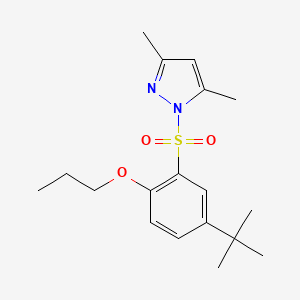
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
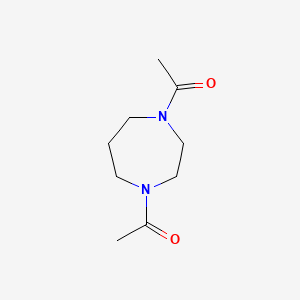
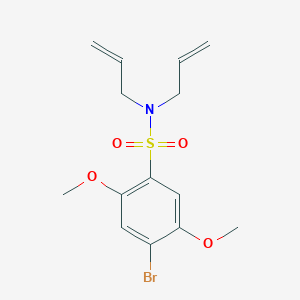

![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
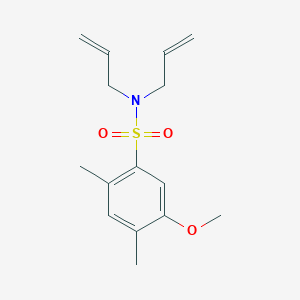
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)